[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine
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Overview
Description
[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine is a chemical compound with a unique structure that includes a dioxolo ring fused to a pyridine ring
Scientific Research Applications
[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for [1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridine ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups, resulting in derivatives with potentially different properties.
Mechanism of Action
The mechanism of action of [1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially modulating their activity. Pathways involved in its mechanism of action may include signal transduction pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
[1,3]Dioxolo[4,5-b]pyridin-6-ylboronic acid: This compound has a similar dioxolo-pyridine structure but includes a boronic acid group instead of a methanamine group.
[1,3]Dioxolo[4,5-b]pyridine: A simpler compound without the methanamine group, used as an intermediate in organic synthesis.
Uniqueness
[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine is unique due to the presence of the methanamine group, which can significantly alter its chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
[1,3]dioxolo[4,5-b]pyridin-6-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-2-5-1-6-7(9-3-5)11-4-10-6/h1,3H,2,4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPUFFKFBGURPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)N=CC(=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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